molecular formula C15H18O3 B13837292 2-(2-Propynyloxy)-benzenehexanoic acid

2-(2-Propynyloxy)-benzenehexanoic acid

Katalognummer: B13837292
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: RVZAYUNVFMTQKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

PPOH can be synthesized through a series of chemical reactions involving the formation of an alkyne group and subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . The synthetic route typically involves the following steps:

    Formation of the Alkyne Group:

    Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction is facilitated by copper catalysts and involves the cycloaddition of the alkyne group with azide-containing molecules.

Industrial Production Methods

While specific industrial production methods for PPOH are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s effectiveness for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions

PPOH undergoes various chemical reactions, including:

    Oxidation: PPOH can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert PPOH into reduced forms, altering its chemical properties.

    Substitution: Substitution reactions involve replacing one functional group in PPOH with another, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

PPOH has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

    Biology: Studied for its role in inhibiting cyclooxygenase enzymes and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to cyclooxygenase activity.

    Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indomethacin: Another cyclooxygenase inhibitor with anti-inflammatory properties.

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase enzymes.

    Celecoxib: A selective cyclooxygenase-2 inhibitor used to treat pain and inflammation.

Uniqueness of PPOH

PPOH is unique due to its selective inhibition of both cyclooxygenase and cytochrome P450 enzymes. This dual action makes it a valuable tool for studying the complex interactions between these enzyme systems and their roles in various biological processes. Additionally, its use in click chemistry reactions adds to its versatility in scientific research .

Eigenschaften

Molekularformel

C15H18O3

Molekulargewicht

246.30 g/mol

IUPAC-Name

6-phenyl-2-prop-2-ynoxyhexanoic acid

InChI

InChI=1S/C15H18O3/c1-2-12-18-14(15(16)17)11-7-6-10-13-8-4-3-5-9-13/h1,3-5,8-9,14H,6-7,10-12H2,(H,16,17)

InChI-Schlüssel

RVZAYUNVFMTQKG-UHFFFAOYSA-N

Kanonische SMILES

C#CCOC(CCCCC1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.